

6-Chloro-3-fluoro-2-iodopyridine CAS number and properties

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Compound of Interest

Compound Name: 6-Chloro-3-fluoro-2-iodopyridine

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An In-Depth Technical Guide to **6-Chloro-3-fluoro-2-iodopyridine**: A Keystone Building Block for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of halogenated heterocycles is a cornerstone of rational drug design. These motifs are instrumental in modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Among these, polysubstituted pyridines are of paramount importance. This guide provides a comprehensive technical overview of **6-Chloro-3-fluoro-2-iodopyridine**, a highly functionalized pyridine derivative that serves as a versatile and powerful building block for researchers, scientists, and drug development professionals. Its unique arrangement of three distinct halogen atoms offers a platform for selective, sequential chemical modifications, unlocking pathways to complex molecular architectures and novel therapeutic agents.

Chemical Identity and Physicochemical Properties

6-Chloro-3-fluoro-2-iodopyridine is a trifunctionalized pyridine ring system. The presence of chloro, fluoro, and iodo substituents at specific positions imparts distinct reactivity profiles, making it an exceptionally valuable intermediate in organic synthesis.

Below is a diagram illustrating the chemical structure of **6-Chloro-3-fluoro-2-iodopyridine**.

Caption: Structure of **6-Chloro-3-fluoro-2-iodopyridine**

The key physicochemical properties of this compound are summarized in the table below for quick reference.

Property	Value	Source
CAS Number	1211590-36-1	[1]
Molecular Formula	C ₅ H ₂ ClFIN	[2]
Molecular Weight	257.43 g/mol	[2]
Appearance	Solid	
SMILES	<chem>ClC1=NC(F)=C(I)C=C1</chem>	
InChI Key	IKAVUIBZHFWOHF-UHFFFAOYSA-N	

Note: Some properties are based on the closely related isomer 6-Chloro-2-fluoro-3-iodopyridine due to limited data on the specified compound.

Synthesis and Mechanistic Considerations

The synthesis of polyhalogenated pyridines often requires multi-step sequences involving directed ortho-metalation, halogen dance reactions, or Sandmeyer-type reactions on aminopyridine precursors. While a specific, published protocol for the direct synthesis of **6-Chloro-3-fluoro-2-iodopyridine** is not readily available in the provided search results, a plausible synthetic strategy can be devised based on established methodologies for analogous structures.[3][4][5]

A likely approach would start from a commercially available chlorofluoropyridine. The introduction of the iodine at the 2-position can be achieved through a directed ortho-metalation/iodination sequence.

Proposed Experimental Protocol:

- Starting Material: Begin with 2-chloro-5-fluoropyridine.

- **Directed Metalation:** Dissolve the starting material in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
- **Deprotonation:** Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA), prepared in situ from diisopropylamine and n-butyllithium. The ortho-directing ability of the chloro and fluoro groups, combined with the acidity of the proton at C6, would likely favor deprotonation at this position. However, to achieve iodination at the 2-position, a "halogen dance" rearrangement might be induced, or an alternative starting material like 6-chloro-3-fluoropyridine would be necessary, followed by lithiation at the 2-position. A more direct route would involve the lithiation of 2-chloro-5-fluoropyridine at the 6-position, followed by a subsequent functionalization and rearrangement, or starting from a precursor that already has the desired substitution pattern.^{[3][5]}
- **Iodination:** After stirring for a suitable period to ensure complete metalation, a solution of iodine (I₂) in THF is added dropwise to the reaction mixture. The organolithium intermediate will react with the iodine to form the C-I bond.^[4]
- **Work-up and Purification:** The reaction is quenched with a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product is purified using column chromatography on silica gel.^{[4][6]}

The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of **6-Chloro-3-fluoro-2-iodopyridine**.

Reactivity and Strategic Applications in Synthesis

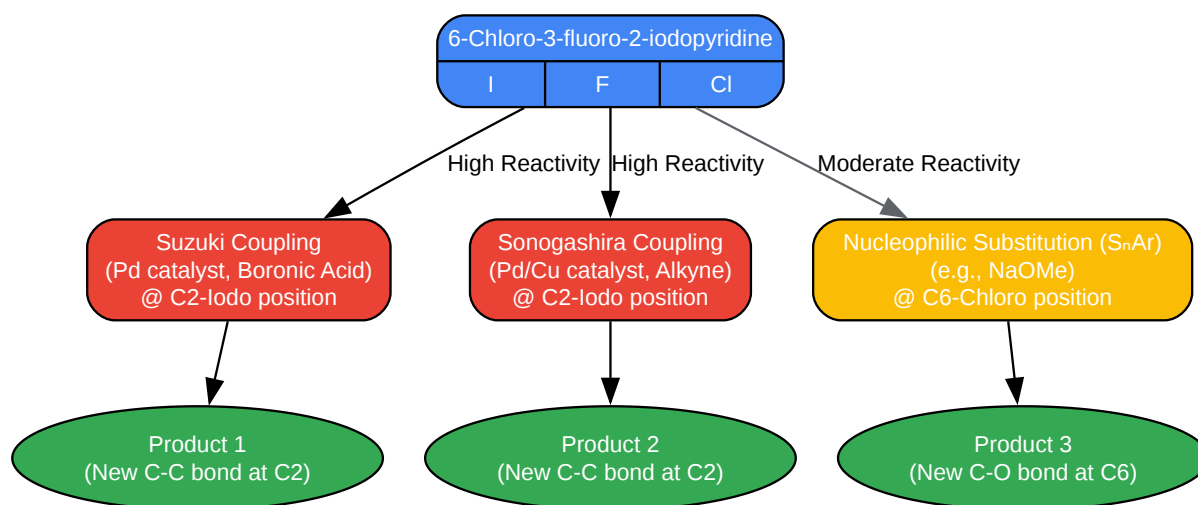
The true value of **6-Chloro-3-fluoro-2-iodopyridine** lies in the differential reactivity of its three halogen substituents. This allows for selective, site-specific modifications, making it a powerful scaffold in molecular construction.

- **C-I Bond:** The carbon-iodine bond at the 2-position is the most labile and is highly susceptible to transformation via transition metal-catalyzed cross-coupling reactions. It is an excellent substrate for Suzuki, Sonogashira, Heck, and Stille couplings, enabling the

introduction of a wide variety of carbon-based substituents (aryl, heteroaryl, alkyl, alkynyl groups).

- **C-Cl Bond:** The carbon-chlorine bond at the 6-position is less reactive than the C-I bond in cross-coupling reactions but can be activated under more forcing conditions or with specific catalyst systems. It is also a site for nucleophilic aromatic substitution (S_NAr) reactions, particularly with strong nucleophiles.
- **C-F Bond:** The carbon-fluorine bond at the 3-position is generally the most robust and typically remains intact during reactions at the other two positions. The fluorine atom significantly influences the electronic properties of the pyridine ring, increasing its electrophilicity and affecting the pK_a. Its presence is often desirable in the final drug candidate for its ability to improve metabolic stability and binding affinity.

This hierarchy of reactivity allows for a sequential functionalization strategy, as depicted below.



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Caption: Reactivity hierarchy for selective functionalization.

This strategic functionalization is invaluable in drug discovery for building Structure-Activity Relationship (SAR) libraries, where diverse substituents can be systematically introduced to optimize a lead compound's biological activity and pharmacokinetic profile.

Applications in Drug Discovery

Halogenated pyridines are prevalent structural motifs in a vast number of approved drugs and clinical candidates. The incorporation of fluorine, in particular, is a widely used strategy to enhance drug properties. **6-Chloro-3-fluoro-2-iodopyridine** serves as a key intermediate for synthesizing complex molecules for various therapeutic areas.

- **Pharmaceutical Intermediates:** It is a building block for creating more complex active pharmaceutical ingredients (APIs).^[7] Its pyridine core is a common feature in molecules targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.
- **Oncology and Neurology:** The pyridine scaffold is found in numerous drugs for oncology and neurological disorders.^[7] This intermediate allows for the construction of novel compounds for screening in these disease areas.
- **Agrochemicals:** Similar to its applications in pharmaceuticals, this compound can be used to synthesize new herbicides, insecticides, and fungicides, where the pyridine core contributes to biological activity.

Safety and Handling

As a halogenated organic compound, **6-Chloro-3-fluoro-2-iodopyridine** must be handled with appropriate care in a laboratory setting. While specific safety data for this exact isomer is limited, the data for the related isomer 6-Chloro-2-fluoro-3-iodopyridine (CAS 1187732-65-5) provides a useful surrogate for assessing potential hazards.

Hazard Information	Details	Source
Signal Word	Danger	[8]
GHS Pictograms	Corrosion, Exclamation Mark	[8]
Hazard Statements	H302: Harmful if swallowed.H318: Causes serious eye damage.	[8]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[8]

Handling Recommendations:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[12]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10][11]

Conclusion

6-Chloro-3-fluoro-2-iodopyridine is a sophisticated and highly valuable chemical intermediate. Its trifunctionalized nature provides a platform for controlled, sequential chemical modifications, empowering chemists to synthesize complex and novel molecular entities. The

differential reactivity of the iodo, chloro, and fluoro substituents makes it an ideal scaffold for generating diverse chemical libraries, accelerating the process of drug discovery and the development of new materials and agrochemicals. For researchers and scientists in these fields, mastering the chemistry of building blocks like this is essential for driving innovation and advancing science.

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